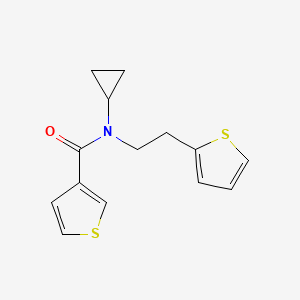

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains two thiophene rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

While the specific synthesis process for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Thiophene derivatives are known to undergo a variety of reactions, including Michael addition and subsequent 5-exo-dig cyclization .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research into lignan conjugates via cyclopropanation has highlighted significant antimicrobial and antioxidant activities. The study by Raghavendra et al. (2016) demonstrates how synthesized compounds, particularly those involving thiophene carboxylates and cyclopropane structures, showed excellent antibacterial and antifungal properties. Furthermore, certain compounds manifested profound antioxidant potential, indicating the relevance of such structures in developing pharmaceutical agents with antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).

Dearomatising Rearrangements

The dearomatising rearrangements of lithiated thiophenecarboxamides have been explored, where thiophene-3-carboxamides with certain substituents undergo cyclisation upon treatment. This transformation is crucial for synthesizing pyrrolinones and azepinones, illustrating the compound's potential in complex organic synthesis and the development of novel pharmacologically active molecules (Clayden et al., 2004).

Organocatalyzed Synthesis

The synthesis of 2-amino-3-carboxamide derivatives of thiophene through a four-component Gewald reaction under aqueous conditions presents an efficient method for preparing thiophene derivatives at room temperature. This methodology could be pivotal for the synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide, offering insights into green chemistry approaches (Abaee & Cheraghi, 2013).

Antibacterial and Antifungal Activities

Novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and examined for antibacterial activity against various pathogenic strains, demonstrating significant antibacterial and antifungal activities. Such studies underscore the potential application of related compounds in designing new antimicrobial agents (Altundas et al., 2010).

Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug .

Mode of Action

It’s worth noting that thiophene derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting their involvement in multiple biochemical pathways .

Result of Action

Some thiophene derivatives have shown excellent fungicidal activities , suggesting that this compound may also have similar effects.

properties

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c16-14(11-6-9-17-10-11)15(12-3-4-12)7-5-13-2-1-8-18-13/h1-2,6,8-10,12H,3-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMIOJUCBHXHAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)

![Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate](/img/structure/B2406112.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)

![2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2406124.png)

![N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2406125.png)

![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)

![Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406130.png)